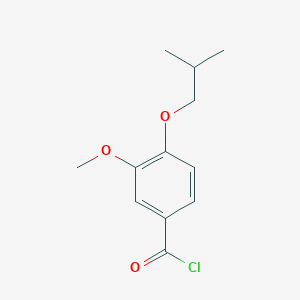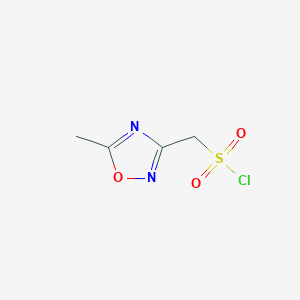
3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H20ClFN2O3S and its molecular weight is 422.9. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The chemical properties and structural analysis of derivatives of 4-fluoro-5-sulfonylisoquinoline, which share a common structural motif with the compound , indicate that the placement of sulfonyl groups and halogen atoms can significantly affect molecular conformation and steric interactions. These characteristics are essential for understanding the compound's reactivity and potential biological activity (S. Ohba et al., 2012).
Antimicrobial Activity
Derivatives of the compound have been explored for their antimicrobial properties. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been synthesized and screened for antimicrobial activities, demonstrating the potential of these derivatives in developing new antimicrobial agents (Snehal Patel et al., 2009).
Pharmacological Screening
The binding affinity and inhibitory potency of derivatives, such as 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, have been examined against specific targets like phenylethanolamine N-methyltransferase (PNMT), showcasing their potential in drug development for treating conditions influenced by PNMT activity (G. L. Grunewald et al., 2006).
Cytotoxic Activity
Some novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (M. Ghorab et al., 2015).
Anticancer Agents
A study on 4-aminoquinoline derivatives has been conducted to enhance their anticancer activities, with some compounds showing effectiveness across a wide range of cancers. This research underscores the potential of structurally related compounds in developing less toxic and more effective anticancer agents (V. Solomon et al., 2019).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c1-4-24(5-2)18-11-17-15(10-16(18)22)20(25)19(12-23(17)3)28(26,27)14-8-6-7-13(21)9-14/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMNWBXZGRAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

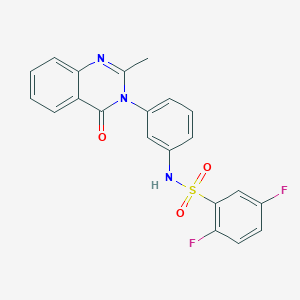
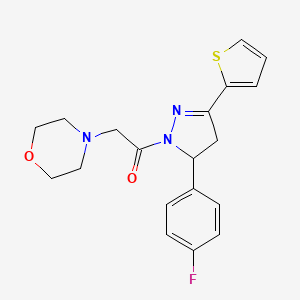

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)
![2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2678955.png)

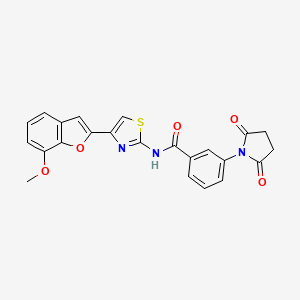
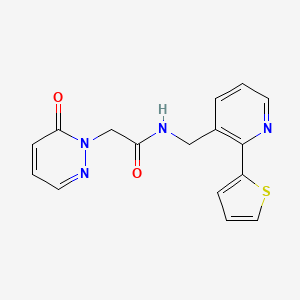
![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)
![5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2678963.png)
![3,9,9-trimethyl-6-[3-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2678964.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2678965.png)
